molecular formula C16H23N5O2 B2391457 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894011-87-1

1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2391457
CAS No.: 894011-87-1
M. Wt: 317.393
InChI Key: GNJSHXFTYFDFGW-UHFFFAOYSA-N
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Description

The compound 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a urea derivative featuring a 4-methylpiperazine moiety linked via a urea bridge to a 5-oxo-1-phenylpyrrolidin-3-yl group. These analogs often serve as kinase inhibitors, enzyme modulators, or intermediates in medicinal chemistry, highlighting the pharmacological relevance of this scaffold .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-19-7-9-20(10-8-19)18-16(23)17-13-11-15(22)21(12-13)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJSHXFTYFDFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring and a pyrrolidine moiety, which are common in pharmacologically active substances. Its molecular formula is C15H20N4O2, with a molecular weight of 284.35 g/mol. The structural complexity contributes to its interaction with various biological targets.

Research indicates that compounds similar to this compound often act as receptor modulators. Specifically, they may interact with melanocortin receptors, which are involved in regulating energy homeostasis and could have implications for obesity treatment .

Pharmacological Effects

Studies have shown that related piperazine urea compounds exhibit selective agonistic activity towards melanocortin subtype receptors, particularly the MC4 receptor. This selectivity is crucial as it can lead to therapeutic effects without significant side effects typically associated with broader receptor activation .

Case Studies

  • Anti-obesity Efficacy : In rodent models, piperazine-based compounds demonstrated anti-obesity effects without increasing erectile activity, suggesting a favorable side effect profile for potential therapeutic use .
  • In vitro Studies : Various in vitro assays have indicated that these compounds may inhibit specific pathways related to appetite regulation and energy expenditure, making them candidates for further development in obesity management.

Data Tables

The following table summarizes key findings from recent studies on similar compounds:

Compound NameTarget ReceptorActivity TypeReference
Piperazine Urea DerivativeMC4RPartial Agonist
5-Oxo-Pyrrolidine AnalogVariousInhibition of Appetite
Phenyl-Pyrrolidine CompoundMC3R/MC4RSelective Agonist

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares two critical structural elements with analogs in the evidence:

  • Urea linkage : Central to binding interactions in kinase inhibitors (e.g., PI3Kα inhibitors) .
  • 4-Methylpiperazine substituent : Enhances solubility and modulates pharmacokinetics .
Table 1: Structural Comparison of Urea Derivatives
Compound Name / ID Key Substituents Biological Activity / Application Reference
Target Compound 4-Methylpiperazine, 5-oxo-1-phenylpyrrolidin-3-yl Hypothesized kinase modulation N/A
Compound in Indenopyrazol, 4-methylpiperazine PI3Kα inhibition (IC50 < 1 µM)
1-(4-Aminophenyl)-3-(4-methylpiperazin-1-yl)urea () 4-Aminophenyl, 4-methylpiperazine Intermediate for heterocyclic synthesis
TP-5 () Triazolo-pyrimidine, 4-methylpiperazine Cytokinin-like activity in plant studies
Table 2: Comparative Bioactivity Data
Compound Target Protein/Application Key Metrics Reference
Compound PI3Kα IC50: <1 µM; RMSD stability: <2 Å (20 ns)
TP-5 () Plant cytokinin receptors EC50: ~10 nM (cell proliferation assays)

Physicochemical Properties

  • Solubility : The 4-methylpiperazine group improves aqueous solubility compared to purely aromatic ureas (e.g., ’s dimethoxyphenyl derivative) .
  • Thermal Stability: Urea derivatives with cyclic amides (e.g., pyrrolidinone in the target compound) often exhibit higher melting points (e.g., : mp 201–203°C) than linear analogs .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves:

Cyclization : Formation of the 5-oxo-pyrrolidin-3-yl core via intramolecular cyclization of precursor amines or ketones under acidic conditions (e.g., HCl in ethanol at 60–80°C) .

Urea Linkage Formation : Coupling the pyrrolidinone intermediate with 4-methylpiperazine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can spectroscopic techniques (NMR, MS) and computational methods (DFT) be employed to confirm the molecular structure and conformation?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify protons on the pyrrolidinone ring (δ 2.5–3.5 ppm) and urea NH groups (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at δ 170–180 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 358.2) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties and validate NMR assignments .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s kinase inhibition profile, and how should controls be implemented?

Methodological Answer:

  • Kinase Inhibition Assays :
    • Use recombinant PI3Kα or related kinases in ATP-competitive assays with [γ-³²P]ATP .
    • Controls : Include staurosporine (broad kinase inhibitor) and DMSO vehicle controls to assess baseline activity .
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with duplicate runs .

Q. What chromatographic methods (HPLC, UPLC) provide optimal resolution for purity analysis, and which columns/mobile phases are recommended?

Methodological Answer:

  • HPLC :
    • Column: C18 (5 µm, 250 × 4.6 mm) .
    • Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10–90% B over 30 minutes .
  • UPLC :
    • Column: BEH C18 (1.7 µm, 2.1 × 50 mm).
    • Flow Rate: 0.4 mL/min for rapid analysis (<5 minutes) .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between in vitro enzyme inhibition data (e.g., IC₅₀ variations) and cellular activity outcomes?

Methodological Answer:

  • Permeability Assays : Use Caco-2 monolayers to assess cellular uptake (Papp < 1 × 10⁻⁶ cm/s indicates poor permeability) .
  • Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
  • Proteomic Profiling : SILAC-based mass spectrometry to identify off-target interactions in cancer cell lines .

Q. How do molecular docking and dynamics simulations inform the design of analogs with improved selectivity for PI3Kα over related kinases?

Methodological Answer:

  • Docking : Use AutoDock Vina to model compound binding to PI3Kα’s ATP-binding pocket. Prioritize analogs forming hydrogen bonds with Val851 and hydrophobic interactions with Trp780 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .

Q. What pharmacodynamic models integrate this compound’s physicochemical properties (logP, pKa) to predict tissue distribution and target engagement in preclinical species?

Methodological Answer:

  • PBPK Modeling : Input logP (2.8), pKa (urea NH: ~10.5), and plasma protein binding (85%) into GastroPlus or Simcyp to simulate tissue:plasma ratios .
  • Validation : Compare predicted vs. observed tumor concentrations in xenograft models (e.g., SCID mice) .

Q. How does the introduction of fluorine atoms at specific positions influence metabolic stability without compromising target binding affinity?

Methodological Answer:

  • Fluorine Scanning : Synthesize analogs with F-substituents on the phenyl ring. Assess metabolic stability in human liver microsomes (HLM; t₁/₂ > 30 minutes desirable) .
  • SAR Analysis : Maintain hydrogen bonds to key kinase residues (e.g., Lys802 in PI3Kα) while enhancing logD (1.5–3.0) for improved membrane permeability .

Q. What are the key considerations when designing structure-activity relationship (SAR) studies for urea-containing kinase inhibitors?

Methodological Answer:

  • Core Modifications : Vary substituents on the 4-methylpiperazine (e.g., ethyl, isopropyl) and pyrrolidinone (e.g., 5-oxo vs. 5-thio) to probe steric and electronic effects .
  • Bioisosteres : Replace urea with thiourea or cyanoguanidine to assess impact on potency and solubility .

Q. What cryo-EM or X-ray crystallography approaches have successfully elucidated the binding mode of similar urea derivatives to their protein targets?

Methodological Answer:

  • Crystallization : Co-crystallize the compound with PI3Kα (2.0–2.5 Å resolution) in 20% PEG 3350, 0.2 M ammonium sulfate .
  • Cryo-EM : Use 300 kV Titan Krios with K3 detector to resolve flexible regions (e.g., activation loop) in complex with lipid bilayers .

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